molecular formula C22H23ClFN3O3S2 B14968078 N-(3-chloro-4-fluorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide

N-(3-chloro-4-fluorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B14968078
M. Wt: 496.0 g/mol
InChI Key: AMBZVLPIOYXLDG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-fluorophenyl group, a diethylsulfamoyl group, and a methylquinolinyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Nucleophilic Substitution:

    Sulfonation: The diethylsulfamoyl group is introduced via sulfonation reactions, where sulfonyl chlorides react with amines under controlled conditions.

    Quinoline Synthesis: The quinoline moiety is synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. Key considerations include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Catalysis: Catalysts may be used to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols and Amines: Formed through reduction reactions.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide
  • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
  • N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23ClFN3O3S2

Molecular Weight

496.0 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H23ClFN3O3S2/c1-4-27(5-2)32(29,30)16-7-9-20-17(12-16)14(3)10-22(26-20)31-13-21(28)25-15-6-8-19(24)18(23)11-15/h6-12H,4-5,13H2,1-3H3,(H,25,28)

InChI Key

AMBZVLPIOYXLDG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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